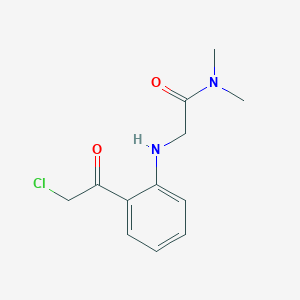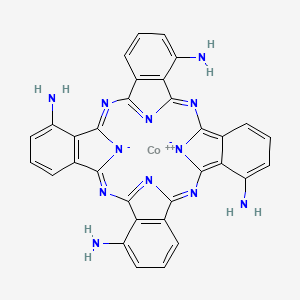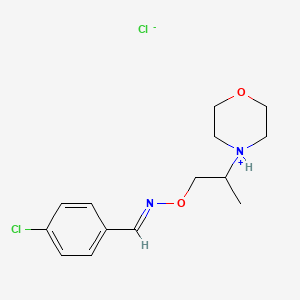
(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride is a synthetic organic compound that features a chlorophenyl group, a morpholine ring, and a methanimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the chlorophenyl intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Formation of the Methanimine Moiety: The final step involves the formation of the methanimine moiety through a reaction with a suitable reagent, such as formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, may be of interest.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological pathways, making it a candidate for further investigation.
Industry
In industrial applications, this compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4-bromophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride: Similar structure with a bromine atom instead of chlorine.
(E)-1-(4-fluorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride: Similar structure with a fluorine atom instead of chlorine.
(E)-1-(4-methylphenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorophenyl group, morpholine ring, and methanimine moiety allows for diverse interactions and reactivity.
Propriétés
Numéro CAS |
66842-90-8 |
|---|---|
Formule moléculaire |
C14H20Cl2N2O2 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-12(17-6-8-18-9-7-17)11-19-16-10-13-2-4-14(15)5-3-13;/h2-5,10,12H,6-9,11H2,1H3;1H/b16-10+; |
Clé InChI |
JFXIAVIQXNKAEN-QFHYWFJHSA-N |
SMILES isomérique |
CC(CO/N=C/C1=CC=C(C=C1)Cl)[NH+]2CCOCC2.[Cl-] |
SMILES canonique |
CC(CON=CC1=CC=C(C=C1)Cl)[NH+]2CCOCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


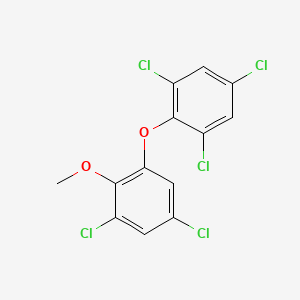
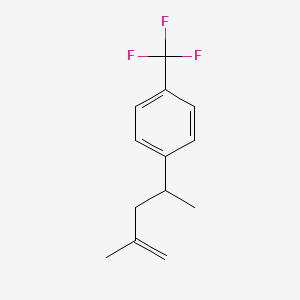
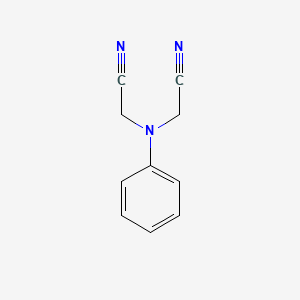

![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)
![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)

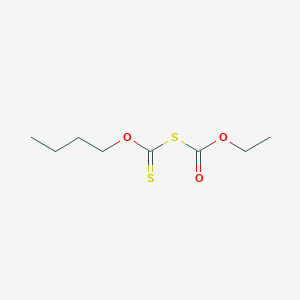
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

